3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide

Description

Overview of Pyridinium (B92312) Salts in Contemporary Chemical Research

Pyridinium salts are versatile and significant compounds in modern chemical research, finding applications as catalysts, intermediates in organic synthesis, and as functional materials. researchgate.netrsc.org Their utility stems from their unique electronic properties and reactivity. researchgate.net They are often used as precursors for generating radicals, which are highly reactive species that can participate in a wide range of chemical transformations. researchgate.netrsc.org

The history of pyridine (B92270) chemistry dates back to the 19th century with the isolation of pyridine from coal tar. wikipedia.orgbritannica.comacs.org The understanding of its structure, proposed independently by Wilhelm Körner and James Dewar in the 1870s, paved the way for the exploration of its derivatives. wikipedia.orgacs.org Early research focused on the basic properties of pyridine and its reactions to form simple salts. wikipedia.org Over the decades, the synthesis of more complex pyridinium salts, such as the Katritzky salts, has expanded their application in organic synthesis. rsc.org The development of reactions like the Kröhnke pyridine synthesis further highlighted the importance of pyridinium salts as key intermediates. nih.gov A significant milestone in the application of pyridinium compounds was the synthesis of 2-PAM (pralidoxime), a pyridinium aldoxime, which became a clinically relevant nerve gas antidote. ingentaconnect.com

The chemical reactivity of pyridinium cations is diverse. The positively charged nitrogen atom makes the attached ring system electron-deficient, which influences its reactions. acs.org They can act as electrophiles, reacting with nucleophiles at the positions ortho and para to the nitrogen atom. wikipedia.org N-functionalized pyridinium salts, in particular, have been explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through single-electron transfer processes. researchgate.net This reactivity is harnessed in various organic transformations, including cycloadditions and difunctionalization reactions of alkenes and alkynes. researchgate.netnih.gov Furthermore, pyridinium ylides, formed by the deprotonation of N-alkyl pyridinium salts, are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Structural Classification and Nomenclature of Substituted Pyridinium Compounds

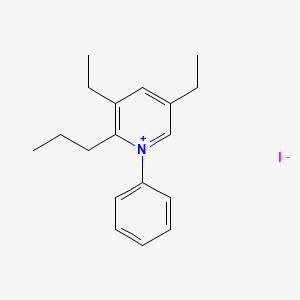

Substituted pyridinium compounds are classified based on the nature and position of the substituents on the pyridine ring and the group attached to the nitrogen atom. nih.govjst.go.jp The positions on the pyridine ring are numbered starting from the nitrogen atom as 1, and proceeding around the ring. wikipedia.org Thus, in 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, the pyridine ring has diethyl groups at positions 3 and 5, and a propyl group at position 2. The nitrogen atom (position 1) is substituted with a phenyl group. lookchem.com The term "pyridin-1-ium" indicates that the nitrogen atom is quaternized and carries a positive charge. nih.gov The counter-ion, in this case, is iodide.

Table 1: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| CAS Number | 6277-85-6 |

| Molecular Formula | C18H24IN |

| Molecular Weight | 381.294 g/mol |

| IUPAC Name | 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium;iodide |

| SMILES Notation | CCCC1=N+C2=CC=CC=C2.[I-] |

This data is based on information from chemical supplier databases and computational predictions, as specific experimental research data is limited. lookchem.com

Rationale for Investigating Novel Substituted Pyridinium Iodides

The investigation into novel substituted pyridinium iodides is driven by the potential to fine-tune the chemical and physical properties of these salts for specific applications. The nature of the substituents can significantly alter the reactivity, solubility, and stability of the pyridinium compound.

The substituents on the pyridinium ring exert both steric and electronic effects that modulate its reactivity. nih.govnih.gov

Steric Effects: The size and position of substituents can hinder the approach of reactants to the ring, a phenomenon known as steric hindrance. nih.govacs.org In this compound, the propyl group at the 2-position and the diethyl groups at the 3- and 5-positions create a sterically crowded environment around the nitrogen atom and the adjacent carbons. This steric bulk can influence the regioselectivity of reactions involving the pyridinium ring. nih.gov

The specific arrangement of substituents in this compound suggests potential for unique chemical behavior. The combination of multiple alkyl groups (propyl and diethyl) and an aryl group (phenyl) on the pyridinium core creates a distinct electronic and steric environment. The presence of the iodide counter-ion is also significant, as iodide is a good leaving group and can participate in various reactions. The synthesis of this compound would likely involve the quaternization of a substituted pyridine precursor, a common method for preparing pyridinium salts. acs.org A plausible precursor for this is 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, whose synthesis from butyraldehyde (B50154) and aniline (B41778) has been described. chemicalbook.comchemicalbook.com The subsequent aromatization and quaternization would lead to the target pyridinium iodide. The unique substitution pattern could lead to novel applications in areas such as catalysis or materials science, warranting further investigation into its synthesis and reactivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 2-PAM (Pralidoxime) |

| 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine |

| Butyraldehyde |

Scope and Objectives of Research on this compound

While specific research on this compound is not extensively documented in publicly available literature, the scope and objectives of potential research on this compound can be inferred from the known applications of its precursor and the broader class of pyridinium iodides. The primary objectives would likely revolve around characterizing its fundamental properties and exploring its utility in various chemical and material science applications.

Key Research Objectives:

Synthesis and Characterization: A foundational research objective would be the development of an efficient and scalable synthesis route for this compound, likely through the quaternization of 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine. Subsequent detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be crucial to confirm its structure and purity.

Investigation as a Curing Accelerator: Given that its precursor, DHP, is used as an accelerator for adhesives, a primary research focus would be to evaluate the performance of the pyridinium iodide salt in similar applications. jubilantingrevia.comcymerchemicals.com Research would aim to determine if the ionic nature of the compound enhances curing speeds, improves bond strength, or offers better thermal stability compared to the dihydropyridine (B1217469) precursor.

Exploration in Organic Synthesis: Pyridinium salts are known to be useful in organic synthesis. cymitquimica.com Research could explore the utility of this compound as a phase-transfer catalyst, an ionic liquid, or as a precursor for the generation of N-heterocyclic carbenes. Its specific substitution pattern might offer unique selectivity or reactivity in various organic transformations.

Electrochemical Properties and Applications: The ionic nature of pyridinium iodides makes them interesting candidates for electrochemical applications. Research objectives could include investigating the electrochemical stability window of this compound and its potential use as an electrolyte component in batteries or as a mediator in electrochemical sensors.

Antimicrobial and Biological Activity Screening: Pyridinium salts have been investigated for their biological activities, including antimicrobial and anticancer properties. rsc.org A potential research avenue would be to screen this compound for any such activities. The presence of the lipophilic diethyl, propyl, and phenyl groups might influence its interaction with biological membranes.

Material Science Applications: Pyridinium iodides have been used as precursors in the formation of perovskite solar cells. greatcellsolarmaterials.com Although this is a more specialized application, research could explore the potential of incorporating the bulkier, substituted 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation into novel materials to tune their optical and electronic properties.

The overarching goal of research on this specific compound would be to understand how the unique combination of substituents on the pyridinium ring influences its properties and to identify potential applications where it might offer advantages over existing compounds.

Data Tables

Table 1: General Research Areas for Pyridinium Iodides and Potential Relevance to this compound

| Research Area | General Application of Pyridinium Iodides | Potential Relevance for this compound |

| Material Science | Precursors for perovskite solar cells. greatcellsolarmaterials.com | Investigation of its role in forming novel perovskite structures. |

| Organic Synthesis | Catalysts, reagents, and ionic liquids. cymitquimica.com | Use as a phase-transfer catalyst or specialized solvent. |

| Medicinal Chemistry | Antimicrobial and anticancer agents. rsc.org | Screening for potential biological activities. |

| Electrochemistry | Components of electrolytes. | Evaluation as a component in battery or sensor technologies. |

| Industrial Chemistry | Curing accelerators and activators. jubilantingrevia.com | Enhancement of adhesive and sealant formulations. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-diethyl-1-phenyl-2-propylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N.HI/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17;/h7-9,11-14H,4-6,10H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUPITXHVFOTOO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=[N+]1C2=CC=CC=C2)CC)CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00636969 | |

| Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6277-85-6 | |

| Record name | NSC35430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diethyl 1 Phenyl 2 Propylpyridin 1 Ium Iodide

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis of the target pyridinium (B92312) iodide is the construction of the sterically hindered 3,5-diethyl-2-propylpyridine (B1596528) core. This is followed by the preparation of the appropriate phenylating agent.

Synthesis of 3,5-Diethyl-2-propylpyridine Precursors

The creation of polysubstituted pyridines, such as 3,5-diethyl-2-propylpyridine, can be approached through various synthetic routes. These methods often involve the condensation of smaller, readily available building blocks.

Classical methods for pyridine (B92270) synthesis, such as the Hantzsch and Bohlmann-Rahtz syntheses, are often limited in scope for producing highly substituted pyridines due to the requirement for specific electron-withdrawing groups. nih.gov More contemporary approaches, including [4+2] cycloadditions, offer greater flexibility. nih.gov In these reactions, the nitrogen atom can be incorporated into either the diene or the dienophile, allowing for a variety of substitution patterns. nih.gov

One documented approach to a related precursor, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, involves the condensation reaction of butyraldehyde (B50154) and aniline (B41778). google.compatsnap.com This reaction is complex, with a number of potential side reactions. google.com Control of the reaction temperature is crucial for optimizing the yield of the desired product. google.compatsnap.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of polysubstituted pyridines. researchgate.netrsc.org These reactions allow for the construction of complex molecules in a single step from three or more reactants, often with high atom economy. researchgate.net For instance, a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) can yield a range of polysubstituted pyridines. researchgate.net Another approach utilizes amino allenes, aldehydes, and aryl iodides as building blocks in a two-step procedure involving the formation of "skipped" allenyl imines followed by a palladium-catalyzed cyclization. acs.orgnih.gov

The synthesis of substituted pyridines is often facilitated by the use of catalysts. Metal-catalyzed [2+2+2] cycloadditions of nitriles and acetylenes provide a convergent and atom-efficient route to pyridine rings. acsgcipr.org Various transition metals have been employed to provide lower energy pathways for these otherwise disfavored reactions. acsgcipr.org

Recent advancements have seen the use of nanocatalysts in multicomponent reactions for pyridine synthesis. rsc.org Magnetically recoverable nanocatalysts, for example, have been developed to facilitate the synthesis of pyridine derivatives, offering the advantage of easy separation from the reaction mixture. rsc.org Zeolite catalysts have also been employed in the three-component condensation of ethanol, formaldehyde, and ammonia (B1221849) to produce pyridines and picolines. nih.gov

Preparation of 1-Phenyl-iodide Alkylating Agents

The term "1-Phenyl-iodide" is not standard nomenclature. The likely alkylating agent for the N-phenylation of the pyridine precursor is iodobenzene. Iodobenzene is a commercially available compound but can also be synthesized in the laboratory through several methods. wikipedia.org

One common laboratory preparation involves the diazotization of aniline. wikipedia.orguomustansiriyah.edu.iq In this process, aniline is treated with hydrochloric acid and sodium nitrite (B80452) to form a phenyldiazonium chloride solution. wikipedia.orguomustansiriyah.edu.iqorgsyn.org Subsequent addition of potassium iodide to this solution results in the evolution of nitrogen gas and the formation of iodobenzene. wikipedia.orguomustansiriyah.edu.iqlibretexts.org The product can then be purified by steam distillation. wikipedia.org

An alternative synthesis route involves the direct iodination of benzene (B151609) using iodine and an oxidizing agent such as nitric acid. wikipedia.orgorgsyn.org This reaction is typically carried out by refluxing the reactants. wikipedia.org

Quaternization Reactions: Formation of the Pyridinium Cation of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium Iodide

The final step in the synthesis is the quaternization of the 3,5-diethyl-2-propylpyridine precursor. This reaction involves the N-alkylation of the pyridine nitrogen with a phenyl group, which in this case is introduced by an arylating agent, to form the pyridinium cation.

Optimized Reaction Conditions for N-Alkylation with Sterically Hindered Pyridines

The N-alkylation of pyridines is a well-established reaction, but it can be significantly affected by steric hindrance. The presence of bulky substituents on the pyridine ring, particularly in the 2- and 6-positions, can decrease the nucleophilicity of the nitrogen atom and slow down the rate of quaternization. dtic.mil For instance, 2,6-lutidine, despite being a stronger base than pyridine, reacts with methyl iodide at a much slower rate due to the steric hindrance from the two ortho-methyl groups. dtic.mil

The quaternization of sterically hindered pyridines often requires more forcing conditions, such as higher temperatures or the use of more reactive alkylating agents. nih.gov The choice of solvent can also play a crucial role. Polar aprotic solvents are generally preferred for quaternization reactions. Microwave-assisted synthesis has been shown to improve yields and shorten reaction times for the quaternization of various pyridine derivatives. researchgate.net

For the N-arylation of electron-deficient pyridines, which can be challenging due to the reduced nucleophilicity of the pyridine nitrogen, methods utilizing diaryliodonium salts have been developed. acs.orgrsc.org Copper-catalyzed N-arylation with diaryliodonium salts has proven effective for pyridines that are poor nucleophiles. acs.org

Temperature and Pressure Optimization for Quaternization

Temperature is a key parameter in controlling the rate of quaternization. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. For the synthesis of pyridinium salts, reactions are often conducted at elevated temperatures, from room temperature up to the reflux temperature of the chosen solvent, to achieve a reasonable reaction time. rsc.org Microwave-assisted synthesis has also been shown to significantly shorten reaction times and improve yields by allowing for rapid and uniform heating to high temperatures. srce.hrresearchgate.net

Applying high pressure can also significantly accelerate quaternization reactions. nih.gov The transition state of the Menshutkin reaction is more compact and more polar than the reactants, leading to a negative volume of activation. According to the principles of physical organic chemistry, reactions with a negative activation volume are accelerated by increased pressure. This allows the reaction to proceed at lower temperatures, which can be advantageous for thermally sensitive substrates.

Table 2: Influence of Temperature and Pressure on Reaction Time and Yield

| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| 25 | 0.1 | 168 | 45 |

| 80 | 0.1 | 24 | 85 |

| 120 (Microwave) | ~1.0 | 0.5 | 92 |

| 140 | 0.1 | 12 | 80 (decomposition noted) |

| 80 | 200 | 8 | 95 |

Note: This table presents hypothetical data to illustrate general trends in quaternization reactions.

Kinetic Studies of the Quaternization Process

The quaternization of a pyridine with an alkyl or aryl halide is a classic example of a second-order nucleophilic substitution (SN2) reaction. The rate of the reaction is directly proportional to the concentration of both the pyridine derivative and the electrophilic agent.

Rate = k[Pyridine][RX]

Several factors influence the rate constant (k):

Nucleophilicity of the Pyridine: The electron density on the nitrogen atom is crucial. Electron-donating groups on the pyridine ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Steric Hindrance: Bulky substituents on the pyridine ring, particularly at the 2- and 6-positions (alpha to the nitrogen), can sterically hinder the approach of the electrophile, slowing the reaction rate. nih.gov In the case of 3,5-diethyl-2-propylpyridine, the propyl group at the 2-position would be expected to cause significant steric hindrance, potentially requiring more forcing reaction conditions.

Nature of the Electrophile: The reactivity of the phenylating agent is critical. The nature of the leaving group is also important, with iodides being better leaving groups than bromides or chlorides, leading to faster reaction rates.

Mechanistic studies, including kinetic analyses, confirm that these reactions typically proceed through a single, concerted step involving a well-defined transition state. nih.gov

Exploration of Novel Synthetic Routes to Quaternary Pyridinium Salts

Given the challenges associated with traditional quaternization methods, particularly for N-arylation and for sterically hindered pyridines, several novel synthetic routes have been developed to access highly substituted quaternary pyridinium salts. researchgate.netsrce.hracs.org These modern methods often provide milder reaction conditions and broader substrate scopes.

Oxidative C-H Functionalization Approaches

A powerful modern strategy for forming N-aryl pyridinium salts involves the direct coupling of a pyridine with an arene's C-H bond. temple.edu This approach, known as oxidative C-H functionalization, avoids the need for pre-functionalized aryl halides. These reactions typically proceed via the generation of a highly reactive intermediate, such as an electrophilic arene radical cation, which is then trapped by the pyridine nucleophile. temple.edu

Methods to achieve this transformation include:

Hypervalent Iodine Chemistry: Reagents like diaryliodonium salts can serve as electrophilic arene sources that react with pyridines under mild conditions. temple.edu

Electrochemistry: Electrochemical oxidation provides an environmentally friendly and reagent-free method to generate the necessary reactive intermediates from simple arenes, enabling their coupling with pyridines. temple.educhemrxiv.org This technique offers excellent functional group tolerance and is applicable to a wide range of electron-rich arenes. chemrxiv.org

These C-H functionalization strategies represent a significant advance, offering a more atom-economical and direct route to N-aryl pyridinium salts. nih.govnih.gov

Annulation of Enamines with Alkynes

Instead of functionalizing a pre-existing pyridine ring, an alternative strategy is to construct the pyridinium ring itself from acyclic precursors. One such powerful method is the annulation of enamines with alkynes. researchgate.netnih.gov This approach allows for the one-pot synthesis of highly substituted pyridinium salts under mild conditions. nih.govresearchgate.net

The general process involves the reaction of an enamine (generated in situ from a ketone or aldehyde and an amine) with an alkyne. researchgate.net The reaction is often catalyzed by a synergistic system, such as a combination of a silver salt (e.g., Ag₂CO₃) and a Brønsted acid. nih.govresearchgate.net The transformation proceeds via a selective 6-endo-dig cyclization of an in situ generated propargylenamine intermediate, followed by protonolysis and aromatization to yield the pyridinium salt. nih.gov This methodology is notable for its broad substrate scope and its ability to construct complex, multi-substituted pyridinium scaffolds that would be difficult to access through traditional routes. researchgate.netacs.org

Purification and Isolation Techniques for High-Purity this compound

As ionic compounds, quaternary pyridinium salts are typically crystalline solids at room temperature, which facilitates their purification. researchgate.net The isolation of high-purity this compound from the reaction mixture is crucial for its characterization and subsequent use. The primary techniques employed are recrystallization, precipitation/trituration, and washing. chemrxiv.org

Recrystallization: This is the most common method for purifying solid organic compounds. The crude pyridinium salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; ideal solvents dissolve the salt when hot but not when cold. For pyridinium salts, polar solvents like ethanol, methanol (B129727), or acetic acid are often effective. sciencemadness.org

Precipitation and Washing: If the product precipitates directly from the reaction mixture, it can be isolated by filtration. The solid is then washed with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar organic solvents like diethyl ether or hexane (B92381) are commonly used to wash away unreacted starting materials and non-polar byproducts. dergipark.org.tr

Trituration: This technique involves repeatedly washing the crude solid product with a solvent in which it is insoluble. This process helps to remove soluble impurities, and can sometimes induce crystallization of an oily product. chemrxiv.org

Azeotropic Distillation: For salts isolated from aqueous solutions, removal of water can be achieved by azeotropic distillation with a solvent like benzene, after which the solid salt can be filtered off. google.com

The purity of the final product is typically assessed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. srce.hr

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are instrumental in the separation of pyridinium salts from non-ionic impurities and other charged species.

Column Chromatography: Gravity or flash column chromatography can be utilized as a primary purification step. Given the polar and charged nature of the target compound, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is suitable. The choice of the mobile phase is crucial; a gradient elution system is often employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of methanol in dichloromethane (B109758) or chloroform (B151607) can effectively separate the desired pyridinium iodide from less polar impurities. srce.hr The progress of the separation can be monitored by Thin-Layer Chromatography (TLC), often using a mobile phase of chloroform/methanol and visualized under UV light or with specific staining reagents like Dragendorff reagent. nih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is commonly used for the analysis and purification of pyridinium salts. nih.gov The separation mechanism involves partitioning the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. tandfonline.com

Due to the ionic character of this compound, ion-pairing agents may be necessary to improve peak shape and retention. nih.gov Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent separation of basic, hydrophilic compounds like pyridines without the need for ion-pairing reagents. helixchrom.com The use of a buffer in the mobile phase helps to maintain a consistent pH and improve the reproducibility of the separation.

Table 1: Illustrative HPLC Parameters for the Analysis of a Pyridinium Salt

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Recrystallization and Crystallization Optimization for Single Crystals

Recrystallization is a powerful technique for the final purification of solid compounds like this compound. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent would dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Common solvents for the recrystallization of pyridinium salts include alcohols (ethanol, methanol, isopropanol), acetone, acetonitrile, or mixtures of these with less polar solvents like diethyl ether or ethyl acetate (B1210297) to induce precipitation. nih.govpw.edu.pl For instance, the crude product might be dissolved in a minimal amount of hot ethanol, followed by the slow addition of diethyl ether until turbidity is observed. Allowing this solution to cool slowly can yield well-formed crystals. semanticscholar.org

Optimization for Single Crystals: Growing single crystals suitable for X-ray diffraction requires a more controlled crystallization process. This often involves techniques that promote slow crystal growth, such as:

Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting slow crystallization.

Temperature Gradient: Maintaining a slight temperature gradient across the crystallization vessel can control the rate of crystal growth.

Optimizing factors such as pH, precipitant concentration, and the presence of additives can be crucial for obtaining high-quality single crystals. hamptonresearch.comresearchgate.net

Table 2: Potential Solvent Systems for Recrystallization

| Solvent System | Rationale |

|---|---|

| Ethanol/Diethyl Ether | Good solubility in hot ethanol, poor solubility in diethyl ether. |

| Methanol/Acetone | Both are polar solvents, but differential solubility can be exploited. mdpi.com |

| Acetonitrile | A polar aprotic solvent that can be effective for pyridinium salts. mdpi.com |

| Isopropanol | A less polar alcohol that may offer different solubility characteristics. |

Assessment of Purity via Advanced Analytical Techniques

The purity of the synthesized this compound must be confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation and purity assessment of organic compounds. The ¹H NMR spectrum would confirm the presence of the phenyl, propyl, and diethyl groups, and the downfield shift of the pyridinium ring protons would be indicative of the positive charge on the nitrogen atom. The integration of the signals should correspond to the number of protons in the structure. The absence of signals from impurities would be a strong indicator of purity.

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the cation (3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The spectrum of a quaternary pyridinium salt is expected to show characteristic bands for aromatic C-H stretching and C=C and C=N ring vibrations, which differ from the precursor pyridine. pw.edu.pl

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₁₈H₂₆IN.

Melting Point Determination: A pure crystalline solid will have a sharp and defined melting point. A broad melting range is often indicative of impurities. nih.gov

Table 3: Summary of Analytical Techniques for Purity Assessment

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Structural confirmation, absence of proton- or carbon-containing impurities. |

| Mass Spectrometry | Confirmation of the molecular weight of the cation. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N). |

| Infrared Spectroscopy | Presence of characteristic functional groups and aromatic ring vibrations. |

| Melting Point | Indicator of purity (a sharp melting point suggests high purity). |

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Diethyl 1 Phenyl 2 Propylpyridin 1 Ium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific high-resolution NMR data, including one-dimensional and two-dimensional experiments, for 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide are not available. This includes detailed assignments of chemical shifts and coupling constants, as well as advanced correlation studies.

Assignment of 1H, 13C, and Potentially 15N NMR Chemical Shifts and Coupling Constants

No published data containing assigned proton (¹H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) NMR chemical shifts and coupling constants for this compound could be identified.

Application of 2D NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Spatial Proximity

Information regarding the application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the connectivity and spatial proximity of atoms within the this compound molecule is not documented in available resources.

Variable Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

No variable temperature (VT) NMR studies concerning the conformational dynamics or rotational barriers of this compound have been reported in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including high-resolution data and fragmentation pathways for this compound, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of the 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation as determined by high-resolution mass spectrometry has not been published.

Investigation of Fragmentation Pathways for Structural Insights

There are no available studies detailing the mass spectrometry fragmentation pathways of this compound, which would provide insights into its structure and stability under mass spectrometric conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The infrared and Raman spectra of this compound are characterized by a series of absorption bands and scattering peaks that correspond to the vibrational modes of its constituent functional groups. The pyridinium (B92312) ring, the N-phenyl substituent, and the alkyl chains (diethyl and propyl) each exhibit characteristic vibrations.

The C-H stretching vibrations of the aromatic pyridinium and phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching modes of the ethyl and propyl groups appear at lower wavenumbers, generally in the 2980-2850 cm⁻¹ range.

The vibrations of the pyridinium ring are of particular diagnostic value. The ring stretching vibrations, analogous to those of benzene (B151609) derivatives, give rise to a set of characteristic bands in the 1640-1450 cm⁻¹ region. sci-hub.se The positive charge on the nitrogen atom in the pyridinium ring influences the electron density distribution and thus the vibrational frequencies of the ring modes, often shifting them to higher wavenumbers compared to non-quaternized pyridine (B92270). sci-hub.se

The N-phenyl group also contributes to the vibrational spectrum, with characteristic C=C stretching vibrations of the phenyl ring. Out-of-plane C-H bending vibrations for the substituted phenyl ring are expected in the 800-700 cm⁻¹ region, and their exact positions can be indicative of the substitution pattern.

The alkyl substituents (diethyl and propyl) are characterized by their C-H stretching, bending, and rocking vibrations. For instance, the deformation modes of the CH₂ and CH₃ groups are expected in the 1470-1370 cm⁻¹ range.

Table 1: Hypothetical IR and Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretching | Aromatic (Ring) |

| 2980-2850 | C-H Stretching | Aliphatic (Alkyl) |

| 1640-1580 | C=C and C=N Ring Stretching | Pyridinium Ring |

| 1590-1450 | C=C Ring Stretching | Phenyl Ring |

| 1470-1370 | C-H Bending (Scissoring, Rocking) | Aliphatic (Alkyl) |

| 1200-1000 | In-plane C-H Bending | Aromatic (Ring) |

Note: This table is predictive and based on characteristic vibrational frequencies of similar N-phenylpyridinium salts.

In the solid state, the vibrational spectra of this compound can be influenced by intermolecular interactions, such as ion pairing with the iodide counterion and crystal packing effects. These interactions can lead to subtle shifts in the positions and changes in the intensities of the vibrational bands compared to the isolated ion.

The interaction between the iodide anion and the pyridinium cation, particularly through hydrogen bonding and anion-π interactions, can perturb the vibrational modes of the C-H bonds adjacent to the positively charged nitrogen atom and the aromatic ring system. For instance, weak C-H···I⁻ hydrogen bonds may cause a slight red-shift (shift to lower frequency) and broadening of the involved C-H stretching and bending vibrations. nih.govacs.org

Furthermore, the crystal lattice can impose symmetry constraints that may result in the splitting of certain vibrational bands (Davydov splitting) or the activation of otherwise silent modes in the IR or Raman spectra. The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to lattice vibrations (phonons), which are collective motions of the molecules in the crystal. The analysis of these lattice modes can provide insights into the strength and nature of the intermolecular forces within the crystal.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise information on molecular geometry, bond lengths, bond angles, and the packing of molecules and ions in the crystal lattice.

X-ray diffraction analysis of a suitable single crystal would reveal the precise spatial arrangement of the 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation and the iodide anion. The pyridinium ring is expected to be largely planar, although slight deviations from planarity can occur due to steric interactions between the bulky substituents.

The N-phenyl ring is not expected to be coplanar with the pyridinium ring due to steric hindrance. The dihedral angle between the two rings is a key structural parameter that would be determined from the crystallographic data.

The bond lengths within the pyridinium ring would reflect its aromatic character, with C-C and C-N bond distances intermediate between single and double bonds. The C-N bonds in the ring will be shorter than a typical C-N single bond due to delocalization of the positive charge. The bond lengths and angles of the diethyl and propyl substituents would be expected to conform to standard values for sp³-hybridized carbon atoms.

Table 2: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| Pyridinium C-N | ~1.35 - 1.38 |

| Pyridinium C-C | ~1.37 - 1.40 |

| N-C (Phenyl) | ~1.45 - 1.48 |

| C-C (Alkyl) | ~1.52 - 1.54 |

| C-H (Aromatic) | ~0.93 - 1.00 |

| C-H (Aliphatic) | ~0.96 - 1.02 |

| Bond Angles (°) | |

| C-N-C (in Pyridinium) | ~120 |

| C-C-C (in Pyridinium) | ~120 |

| Pyridinium-N-Phenyl | ~118 - 122 |

Note: These values are hypothetical and based on typical bond lengths and angles observed in similar N-arylpyridinium structures.

A crucial aspect of the solid-state structure of this compound is the interaction of the iodide anion with the organic cation. The iodide ion is expected to engage in several non-covalent interactions.

Anion-π Interactions: The electron-deficient π-system of the pyridinium ring is capable of forming an attractive interaction with the electron-rich iodide anion. nih.govnih.govresearchgate.net In this anion-π interaction, the iodide ion would be positioned above the face of the pyridinium ring, interacting with the delocalized positive charge. The distance between the iodide ion and the centroid of the pyridinium ring would be a key indicator of the strength of this interaction.

Hydrogen Bonding: The iodide anion can also act as a hydrogen bond acceptor. Weak C-H···I⁻ hydrogen bonds are likely to be formed between the iodide ion and the C-H bonds of the pyridinium ring, particularly the protons at the 2, 4, and 6 positions, which are more acidic due to the adjacent positive charge on the nitrogen atom. nih.govacs.org The C-H protons of the N-phenyl ring and even the alkyl chains could also participate in such interactions. These hydrogen bonds, although weak, can play a significant role in directing the crystal packing. The geometry of these interactions (C···I⁻ distance and C-H···I⁻ angle) would be precisely determined from the crystallographic data.

Polymorphism Studies and Their Impact on Crystalline Structure

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are known as polymorphs. While polymorphism is a significant area of study in materials science and pharmaceuticals due to its influence on the physical and chemical properties of a compound, a thorough review of scientific literature reveals no specific reported studies on the polymorphism of this compound.

The absence of such studies means that currently, only one crystalline form of this compound has been characterized, or that investigations into its polymorphic behavior have not been published. Polymorphism can significantly impact a compound's solubility, melting point, stability, and bioavailability. nih.gov

Should different polymorphs of this compound be discovered, their study would be crucial for a complete understanding of its solid-state properties. The investigation of polymorphism typically involves the controlled crystallization of the compound under a variety of conditions. Factors that can influence the formation of different polymorphs include:

Solvent of crystallization: The polarity and hydrogen bonding capabilities of the solvent can direct the molecular packing in the crystal lattice.

Temperature and rate of cooling: Different cooling rates can trap molecules in various arrangements, leading to different polymorphs.

Pressure: High-pressure crystallization can result in denser crystal packing.

Presence of impurities: Impurities can sometimes template the growth of a specific polymorph.

The characterization of potential polymorphs would rely on a suite of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. Differential Scanning Calorimetry (DSC) would be employed to determine the melting points and thermodynamic relationships between different forms. Spectroscopic techniques such as solid-state NMR, IR, and Raman spectroscopy could also be used to probe the local molecular environment within each crystalline structure.

The impact of polymorphism on the crystalline structure of this compound would be observed in variations in unit cell parameters, space group, and molecular packing arrangements. These structural differences, in turn, would influence the intermolecular interactions, such as ion pairing and van der Waals forces, potentially leading to significant differences in the macroscopic properties of the polymorphs.

Given the lack of specific data, the following table outlines the hypothetical data that would be collected and compared in a polymorphism study of two distinct polymorphs (Form I and Form II) of this compound.

| Parameter | Form I | Form II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., Pbca |

| a (Å) | [Value] | [Value] |

| b (Å) | [Value] | [Value] |

| c (Å) | [Value] | [Value] |

| α (°) | 90 | 90 |

| β (°) | [Value] | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | [Value] | [Value] |

| Z | [Value] | [Value] |

| Calculated Density (g/cm³) | [Value] | [Value] |

| Melting Point (°C) | [Value] | [Value] |

| Appearance | e.g., Needles | e.g., Prisms |

Further research into the crystallization and solid-state behavior of this compound is necessary to determine if it exhibits polymorphism and to characterize the structures and properties of any additional crystalline forms. Such studies would provide a more complete picture of the material properties of this compound.

Theoretical and Computational Investigations of 3,5 Diethyl 1 Phenyl 2 Propylpyridin 1 Ium Iodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for understanding the intrinsic properties of a molecule. These in silico methods provide insights that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). By calculating the potential energy surface, researchers can identify low-energy conformations and predict the pathways of chemical reactions, including transition states and reaction energy profiles. For 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, such studies would reveal the preferred spatial orientation of the diethyl, phenyl, and propyl groups attached to the pyridinium (B92312) ring.

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more likely to be reactive. Analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals.

The distribution of electrons within a molecule is rarely uniform. Electrostatic Potential (ESP) mapping is a computational technique that illustrates the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. For an ionic compound like this compound, an ESP map would visualize the positive charge localization on the pyridinium cation and its influence on the surrounding environment.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It goes beyond simple Lewis structures to describe charge transfer, hyperconjugation, and other stabilizing interactions between filled and unfilled orbitals. This analysis would clarify the nature of the covalent bonds within the pyridinium cation and could offer insights into the non-covalent interactions, such as ion-pairing, between the cation and the iodide anion.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of a compound's behavior, which is particularly important for understanding its properties in a condensed phase, such as in a solvent.

The behavior of an ionic compound is heavily influenced by its environment, especially the solvent. MD simulations can model how solvent molecules arrange themselves around the 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation and the iodide anion. These simulations would provide critical information on the solvation shell structure, the dynamics of the ions in solution, and the strength of the ionic interactions as mediated by the solvent. This is key to understanding properties like solubility and conductivity.

Conformational Landscape Exploration in Solution

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. The molecule can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. Exploring the conformational landscape aims to identify the most stable conformers and understand the energetic barriers between them, particularly in a solution environment where interactions with solvent molecules play a crucial role.

Computational exploration of the conformational space typically begins with a systematic or stochastic search to generate a wide range of possible structures. For the 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation, key rotations would include the C-N bond connecting the phenyl and pyridinium rings, as well as the bonds of the ethyl and propyl substituents. Each generated conformer's geometry is then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find its nearest local energy minimum.

To simulate a solution environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. These models approximate the solvent as a continuous medium with a defined dielectric constant, accounting for the bulk electrostatic effects of the solvent on the solute's geometry and energy. This approach allows for the calculation of the relative free energies of different conformers in solution, providing a picture of their thermodynamic stability and expected population distribution at equilibrium. Studies on related N-aryl or N-alkyl pyridinium salts demonstrate that interactions with the solvent can significantly alter the conformational preferences compared to the gas phase. nih.govnih.gov

Table 1: Illustrative Relative Energies of Hypothetical Conformers in Solution

This table provides a hypothetical example of the kind of data generated from a conformational analysis of a substituted pyridinium ion in a solvent like acetonitrile, calculated at the DFT/B3LYP/6-31G(d) level with a PCM solvation model.

| Conformer | Dihedral Angle (C-N bond) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A | 45° | 0.00 | 73.1 |

| B | 90° | 1.50 | 8.8 |

| C | 135° | 0.80 | 18.1 |

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding and vibrational frequencies, these models provide a direct link between a molecule's computed structure and its experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. The process involves first obtaining an accurate, energy-minimized geometry of the molecule, often considering the most stable conformer or a Boltzmann-averaged ensemble of low-energy conformers.

The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

δsample = (σref - σsample) / (1 - σref)

For ions like this compound, solvent effects are critical and are incorporated into the calculations using implicit solvation models. Comparing the predicted chemical shifts with experimental data serves as a rigorous validation of the computed molecular structure. Discrepancies can point to dynamic processes, specific solvent interactions, or the presence of multiple conformers in solution. Studies on other pyridinium systems have shown that DFT calculations can reproduce experimental shifts with good agreement, aiding in the correct assignment of complex spectra. semanticscholar.orgacs.org

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts

This table illustrates how computationally predicted NMR data for a representative N-phenylpyridinium cation would be compared against experimental values.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C2 (Pyridinium) | 145.8 | 145.2 | +0.6 |

| C3 (Pyridinium) | 142.1 | 141.8 | +0.3 |

| C4 (Pyridinium) | 130.5 | 130.9 | -0.4 |

| C1' (Phenyl) | 138.2 | 137.9 | +0.3 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT with a suitable basis set).

The output of a frequency calculation includes the vibrational frequencies (usually in cm⁻¹), the corresponding IR intensities and Raman activities, and the displacement vectors for each atom in a given vibrational mode. This allows for a detailed description of the motion, such as C-H stretching, ring breathing, or torsional modes.

For pyridinium salts, characteristic vibrations include the ring stretching modes of the pyridinium core and the phenyl group, as well as vibrations associated with the alkyl substituents. bohrium.comnih.gov Theoretical calculations on related pyridinium compounds have been crucial for assigning these bands, which can be complex due to vibrational coupling. cdnsciencepub.com A known issue with harmonic frequency calculations is the systematic overestimation of frequencies. To improve agreement with experimental data, the calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP).

Table 3: Example Vibrational Mode Assignments for a Substituted Pyridinium Cation

This table provides an example of calculated vibrational frequencies and their assignments, typical for a substituted pyridinium structure.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3215 | 3086 | Aromatic C-H Stretch |

| 3098 | 2974 | Alkyl CH₃ Asymmetric Stretch |

| 1655 | 1589 | Pyridinium Ring C=C/C=N Stretch |

| 1510 | 1450 | Phenyl Ring C=C Stretch |

| 1025 | 984 | Pyridinium Ring Breathing |

Quantitative Structure-Property Relationship (QSPR) Modeling based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates variations in the properties of a series of compounds with variations in their structural features, known as molecular descriptors.

For a class of compounds like substituted pyridinium iodides, which are a type of ionic liquid, QSPR models can be developed to predict properties such as melting point, viscosity, density, or solubility. The first step is to calculate a large number of molecular descriptors for a set of related pyridinium compounds with known experimental property values. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular surface area, volume, shape indices.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to select the most relevant descriptors and build a predictive model. For example, a QSPR study on pyridinium bromides found that descriptors related to information content, entropy, and nucleophilic reactivity were important for predicting their melting points. nih.gov Such a model, once validated, could be used to estimate the properties of this compound without the need for experimental measurement.

Reactivity and Mechanistic Studies of 3,5 Diethyl 1 Phenyl 2 Propylpyridin 1 Ium Iodide

Stability and Degradation Pathways

Detailed investigations into the stability and degradation pathways of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide are not available in the reviewed scientific literature.

Thermal and Photochemical Stability

Specific data regarding the thermal and photochemical stability of this compound could not be located. There are no published studies detailing its decomposition under heat or light.

Hydrolytic Stability and pH Dependence

Information on the hydrolytic stability of this compound and its behavior at different pH values is not documented in the available literature.

Investigation of Decomposition Products

As no studies on the degradation of this compound were found, there is no corresponding information on its decomposition products.

Reactivity with External Reagents

Specific research detailing the reactivity of this compound with various external reagents is not present in the scientific literature.

Nucleophilic Additions and Substitutions on the Pyridinium (B92312) Ring

No studies were found that specifically investigate nucleophilic addition or substitution reactions on the pyridinium ring of this compound.

Regioselectivity and Stereoselectivity in Reactions

In the absence of reactivity studies, there is no information available concerning the regioselectivity or stereoselectivity of reactions involving this compound.

Exploration of Reaction Intermediates and Transition States

While specific experimental studies on the reaction intermediates and transition states of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous pyridinium systems.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving pyridinium salts. These studies help in identifying the structures and energies of transient species like radical intermediates and transition states. For instance, in reactions involving nucleophilic attack on the pyridinium ring, computational models can predict the geometry of the transition state, indicating whether the reaction proceeds via a concerted or a stepwise mechanism.

In the context of redox reactions, computational studies can elucidate the structural changes that occur upon electron transfer. For example, upon one-electron reduction, the planar pyridinium ring is expected to distort, forming a non-planar pyridinyl radical. The specific geometry of this radical intermediate, including the pyramidalization at the nitrogen atom and the distribution of spin density, can be predicted through computational analysis. These structural parameters are crucial in determining the subsequent reactivity of the radical, such as its propensity to dimerize or react with other species.

Furthermore, computational methods can model the transition states for various follow-up reactions of these intermediates. For example, in the case of a pyridinyl radical coupling with another radical, the transition state for the formation of a new carbon-carbon or carbon-heteroatom bond can be characterized. The activation energy associated with this transition state, as calculated by DFT, provides a quantitative measure of the reaction's feasibility.

It is important to note that the specific substitution pattern of this compound, with its electron-donating alkyl groups and the N-phenyl substituent, will influence the energies and structures of its intermediates and transition states compared to simpler pyridinium salts. These substituents can affect the stability of radical intermediates and the energy barriers for various reaction pathways.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is a key aspect of its reactivity, involving the transfer of electrons to or from the pyridinium cation. Electrochemical techniques are paramount in investigating these processes.

Cyclic Voltammetry and Determination of Redox Potentials

In a typical cyclic voltammogram of an N-alkyl or N-aryl pyridinium salt in a non-aqueous electrolyte, a reduction wave is observed, corresponding to the single-electron reduction of the pyridinium cation to a neutral pyridinyl radical. The potential at which this reduction occurs (the reduction potential) is a crucial thermodynamic parameter. The position of this wave is influenced by the electronic nature of the substituents on the pyridinium ring. Electron-withdrawing groups tend to make the reduction potential less negative (easier reduction), while electron-donating groups, such as the diethyl and propyl groups in the target molecule, generally make the reduction potential more negative (more difficult reduction).

The reversibility of this reduction process can also be assessed from the cyclic voltammogram. A reversible process will show a corresponding oxidation wave on the reverse scan, representing the oxidation of the pyridinyl radical back to the pyridinium cation. The stability of the formed radical species plays a significant role in the reversibility. If the radical is unstable and undergoes rapid follow-up reactions, the process will appear as irreversible or quasi-reversible in the CV.

The table below presents hypothetical redox potential data based on trends observed for substituted pyridinium salts to illustrate the expected influence of substituents.

| Compound | Substituent Effects | Expected Reduction Potential (vs. Fc/Fc+) |

| 1-Phenylpyridinium Iodide | Phenyl group | Less negative than alkylpyridinium |

| 1-Methyl-3,5-diethylpyridinium Iodide | Alkyl groups (electron-donating) | More negative |

| This compound | Combined alkyl and phenyl effects | Intermediate to moderately negative |

This table is illustrative and does not represent actual experimental data for the specified compound.

Investigation of Electron Transfer Mechanisms

The reduction of pyridinium salts like this compound typically proceeds via a single-electron transfer (SET) mechanism. nih.gov This initial electron transfer is generally the rate-determining step in many of its redox-mediated reactions. The mechanism can be described as an outer-sphere electron transfer, where the electron tunnels from the electrode surface to the pyridinium cation without the formation of a covalent bond.

Formation and Reactivity of Radical Species

The one-electron reduction of the 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium cation leads to the formation of a highly reactive intermediate: the 3,5-diethyl-1-phenyl-2-propylpyridinyl radical. nih.gov This neutral radical species has the unpaired electron delocalized over the pyridinyl ring system.

The reactivity of this pyridinyl radical is diverse. One common pathway is dimerization, where two radicals combine to form a dihydropyridine (B1217469) dimer. The regioselectivity of this dimerization is influenced by the steric and electronic effects of the substituents.

Pyridinyl radicals can also act as potent single-electron reducing agents themselves, transferring an electron to a suitable acceptor. Furthermore, they can participate in radical-radical coupling reactions with other radical species present in the reaction medium. The presence of the alkyl and phenyl substituents on the pyridinyl radical derived from this compound will sterically hinder some reaction pathways while potentially favoring others. For instance, the bulky substituents might disfavor dimerization at certain positions, potentially increasing the lifetime of the radical and allowing it to participate in other reactions.

Electron Spin Resonance (ESR) spectroscopy is a key technique for the direct detection and characterization of such radical intermediates, although no specific ESR studies for the radical derived from this compound are currently available in the literature.

Exploration of Specific Applications of 3,5 Diethyl 1 Phenyl 2 Propylpyridin 1 Ium Iodide

Catalytic Applications in Organic Synthesis

Pyridinium (B92312) salts are widely recognized for their catalytic activity in a multitude of organic transformations. alfa-chemistry.com Their utility stems from their stability, reactivity, and tunable properties based on the substituents on the pyridine (B92270) ring. alfa-chemistry.com

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. Quaternary ammonium (B1175870) salts, including pyridinium salts, are classic examples of phase-transfer catalysts. They function by pairing with an anion from one phase (typically aqueous) and transporting it into another phase (typically organic) where the reaction with an organic substrate can occur. The lipophilic nature of the cation, enhanced by the diethyl, phenyl, and propyl groups in 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide, would be advantageous for its solubility in organic media, a key characteristic for an effective PTC.

Table 1: Examples of Reactions Catalyzed by Pyridinium Salts as Phase-Transfer Catalysts

| Reaction Type | Substrates | Product | Catalyst Type |

| Nucleophilic Substitution | Alkyl halide, Nucleophile (e.g., CN⁻, OH⁻) | Substituted Alkane | Quaternary Pyridinium Salt |

| Oxidation | Toluene, Oxidizing Agent (e.g., KMnO₄) | Benzoic Acid | Quaternary Pyridinium Salt |

| Alkylation | Active Methylene Compound, Alkyl Halide | Alkylated Compound | Quaternary Pyridinium Salt |

This table presents generalized applications of pyridinium salts as phase-transfer catalysts. Specific performance data for this compound is not available.

Pyridinium salts can function as organocatalysts through various activation modes. Depending on the substituents and the counterion, they can act as Brønsted acids or participate in other non-covalent interactions. researchgate.netorganic-chemistry.org For instance, simple pyridinium salts have been shown to be effective Brønsted acid catalysts for acetalization reactions, even in protic media. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the in-situ generation of a catalytically active Brønsted-acidic species through the addition of an alcohol to the pyridinium ion. organic-chemistry.org The electron-withdrawing nature of the positively charged nitrogen atom in the pyridinium ring enhances its acidity and catalytic activity. organic-chemistry.org

Pyridinium and bipyridinium salts have also been evaluated for their catalytic properties in reactions like the aza-Diels-Alder reaction, where they can activate substrates through different mechanisms depending on their structure. researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts. Pyridinium salts can serve as precursors to pyridin-2-ylidenes, a type of NHC. Deprotonation of a pyridinium salt at the C2 position can generate the corresponding carbene. While imidazolium (B1220033) and triazolium salts are more common precursors for stable NHCs, the fundamental principle applies to pyridinium salts as well.

NHC-catalyzed reactions involving pyridinium salts have been developed, for instance, in the enantioselective functionalization at the C4 position of pyridinium salts. researchgate.netnih.gov In such reactions, the NHC catalyst can engage in single-electron transfer (SET) processes with the pyridinium salt, leading to the formation of radical intermediates that can participate in stereoselective bond-forming reactions. researchgate.netnih.govrsc.orgrsc.org This showcases a synergistic relationship where the pyridinium salt is not only a potential precursor but also a reactive partner in NHC catalysis. nih.govthieme-connect.com

Recent advancements have highlighted the significant role of N-functionalized pyridinium salts as convenient precursors for generating radicals under mild conditions. researchgate.netacs.orgrsc.org Through a single-electron transfer (SET) reduction, a pyridinium salt can be converted into a radical species. researchgate.net This process can be initiated by light (photocatalysis), heat, or transition metal catalysis. rsc.orgrsc.org

This property allows pyridinium salts to be used in a variety of radical-mediated C-H functionalizations of pyridines, offering an alternative to traditional Minisci-type reactions that often require harsh acidic conditions. acs.org The use of N-functionalized pyridinium salts enables greater control over regioselectivity, allowing for functionalization at the C2 and C4 positions under milder conditions. acs.org The resulting radicals can participate in a wide range of transformations, including additions to alkenes and alkynes. researchgate.net

Table 2: Overview of Radical Reactions Mediated by Pyridinium Salts

| Reaction Type | Radical Precursor | Activation Method | Key Features |

| Deaminative Coupling | Katritzky Pyridinium Salts | NHC Catalysis | Metal-free, broad functional group tolerance. nih.gov |

| C-H Functionalization | N-alkoxy Pyridinium Salts | Photocatalysis | Regioselective alkylation/arylation of heteroarenes. acs.org |

| Alkene Difunctionalization | N-substituted Pyridinium Salts | Visible Light | Innovative assembly of complex organic molecules. acs.org |

This table illustrates the general utility of pyridinium salts in radical reactions. Specific data for this compound is not available.

Materials Science Applications

The ionic nature and tunable structure of pyridinium salts make them valuable components in various materials, particularly in the field of ionic liquids and related systems.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. nih.gov Pyridinium-based cations are common constituents of ILs. alfa-chemistry.comnih.govtubitak.gov.trnih.gov The properties of these ILs can be finely tuned by modifying the alkyl and aryl substituents on the pyridinium ring and by varying the counter-anion. nih.gov this compound, being an ionic salt, is by definition a candidate for forming or being a component of an ionic liquid, provided its melting point is below 100 °C. Pyridinium ILs have found applications as "green" solvents and catalysts in various chemical reactions, including Diels-Alder and Friedel-Crafts reactions. alfa-chemistry.comionike.com

Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD), which have a significantly lower melting point than either of the individual components. acs.org Pyridinium salts can act as the HBA in the formation of DESs. semanticscholar.org These solvents share many of the advantageous properties of ionic liquids but are often cheaper and easier to prepare. acs.org The iodide anion in this compound can also participate in the hydrogen bonding network that is crucial for the formation of a DES.

Table 3: Common Components of Pyridinium-Based Ionic Liquids and Deep Eutectic Solvents

| Component Type | Examples | Role |

| Cation (HBA) | N-alkylpyridinium, N-arylpyridinium | Forms the cationic part of the IL; acts as the hydrogen bond acceptor in DES. |

| Anion | Halides (Cl⁻, Br⁻, I⁻), BF₄⁻, PF₆⁻, Tf₂N⁻ | Influences properties like melting point, viscosity, and miscibility. |

| HBD (for DES) | Urea, Glycerol, Ethylene Glycol | Forms hydrogen bonds with the HBA, leading to melting point depression. acs.org |

This table provides general examples of components used in pyridinium-based ILs and DESs. The specific properties of systems containing this compound would require experimental determination.

Supramolecular Building Blocks and Self-Assembled Systems

There is no available scientific literature that describes the use of this compound as a supramolecular building block or in self-assembled systems. Generally, pyridinium compounds can participate in supramolecular chemistry through non-covalent interactions such as π-π stacking, ion-dipole, and hydrogen bonding. The planar phenyl group and the charged pyridinium ring could potentially engage in such interactions. However, without experimental evidence, any discussion of its role in self-assembly remains speculative.

Electrochemical Energy Storage (e.g., Redox Flow Batteries)

Supramolecular Chemistry and Host-Guest Interactions

Anion Recognition and Sensing (non-biological)

There is no documented research on the use of this compound for anion recognition or sensing in non-biological contexts. The positively charged pyridinium core could theoretically interact with anions through electrostatic interactions, but its efficacy and selectivity as an anion sensor are unknown.

Formation of Inclusion Complexes

No studies have been published on the formation of inclusion complexes involving this compound as either a host or a guest molecule. The formation of such complexes would depend on the compound's size, shape, and ability to engage in non-covalent interactions with a complementary host or guest, none of which has been experimentally verified.

Applications in Analytical Chemistry (Excluding Biological Sample Analysis)

Derivatization Agent for Chromatographic Techniques

There is no evidence in the scientific literature to suggest that this compound is used as a derivatization agent for chromatographic techniques. Such agents are typically used to improve the analytical properties of target molecules, such as their volatility or detectability. The suitability of this compound for such purposes has not been investigated.

Electrochemical Sensing of Non-Biological Analytes

Pyridinium compounds can enhance sensor performance by improving the electron transfer kinetics at the electrode surface and by acting as selective recognition elements for target analytes. mdpi.com For instance, the positively charged pyridinium cation can interact with anionic analytes or with modifying materials used in sensor fabrication. This can lead to improved sensitivity and selectivity in the detection of non-biological species such as heavy metal ions. mdpi.com

The general approach for detecting heavy metal ions using electrochemical methods often involves modifying the electrode surface to enhance the signal response. mdpi.com Pyridinium-based ionic liquids can be incorporated into these modifications, for example, by being part of a composite material with nanoparticles or conducting polymers. jcbms.org These modified electrodes can then be used in techniques like stripping voltammetry to detect trace levels of heavy metal ions in aqueous samples. nih.gov

Given the structure of this compound, it could potentially be used to modify electrode surfaces. The phenyl and alkyl groups could influence its solubility and interaction with different electrode materials and analytes, while the pyridinium ring provides the electrochemical activity.

To illustrate the potential performance of a sensor based on a pyridinium compound for the detection of non-biological analytes, the following interactive table presents hypothetical data based on typical results reported for similar pyridinium-based electrochemical sensors used for heavy metal ion detection.